molecular formula C16H20N2O2 B7514394 1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B7514394
M. Wt: 272.34 g/mol
InChI Key: JICXRPRDYYQMLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the main inhibitory neurotransmitter in the brain, and its dysregulation has been implicated in various neurological and psychiatric disorders. CPP-115 has shown promising results in preclinical studies for the treatment of these disorders, including epilepsy, addiction, and anxiety.

Mechanism of Action

1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects
The increased levels of GABA in the brain resulting from 1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide administration have been shown to have a number of biochemical and physiological effects. These include reduced seizure activity, reduced drug-seeking behavior, and anxiolytic effects. In addition, 1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of 1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is its high selectivity for GABA transaminase, which reduces the risk of off-target effects. In addition, 1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for clinical development. One limitation of 1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several future directions for research on 1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of more potent and selective GABA transaminase inhibitors. In addition, further studies are needed to determine the optimal dosing and administration of 1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide in clinical settings. Finally, clinical trials are needed to evaluate the safety and efficacy of 1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide in humans for the treatment of neurological and psychiatric disorders.

Synthesis Methods

1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 3,4-dimethylphenylacetic acid with cyclopropanecarbonyl chloride to form the cyclopropyl carboxylic acid. This is followed by the reaction with 2,4,5-trichloropyrimidine to form the pyrrolidine ring. The final step involves the reaction with ammonia to form the carboxamide group.

Scientific Research Applications

1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. In animal models of epilepsy, 1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to increase GABA levels in the brain and reduce seizure activity. In addition, 1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting a potential role in the treatment of substance use disorders. 1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has also demonstrated anxiolytic effects in animal models of anxiety.

properties

IUPAC Name

1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-10-3-4-13(7-11(10)2)17-16(20)12-8-15(19)18(9-12)14-5-6-14/h3-4,7,12,14H,5-6,8-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICXRPRDYYQMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CC(=O)N(C2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.